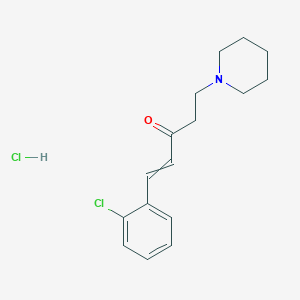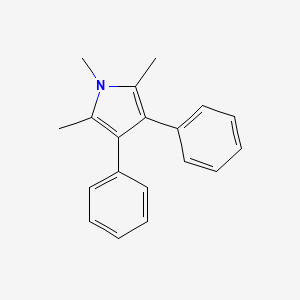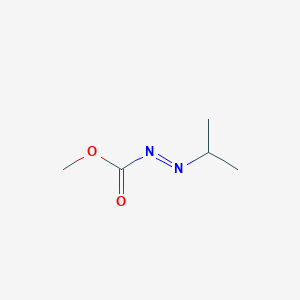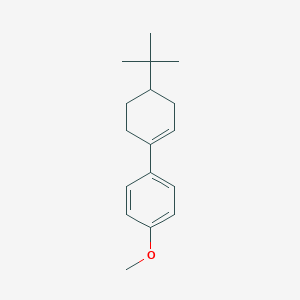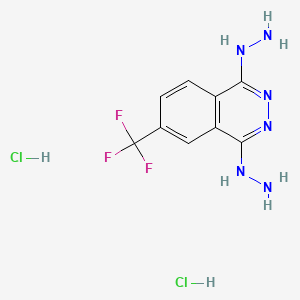
Propiophenone, 3',4'-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxybenzene derivatives, piperazine, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems and potential therapeutic effects.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Used in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives with varying substituents. Examples include:
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Uniqueness
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
特性
CAS番号 |
23771-30-4 |
|---|---|
分子式 |
C22H29BrN2O4 |
分子量 |
465.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide |
InChI |
InChI=1S/C22H28N2O4.BrH/c1-26-20-7-5-4-6-18(20)24-14-12-23(13-15-24)11-10-19(25)17-8-9-21(27-2)22(16-17)28-3;/h4-9,16H,10-15H2,1-3H3;1H |
InChIキー |
XSRCNSRCKQBCFX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)OC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)

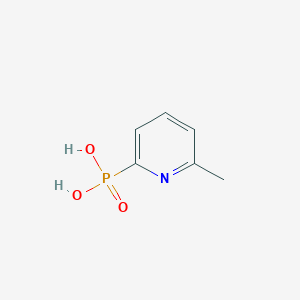
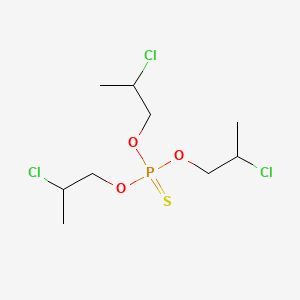

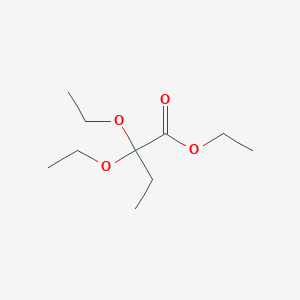
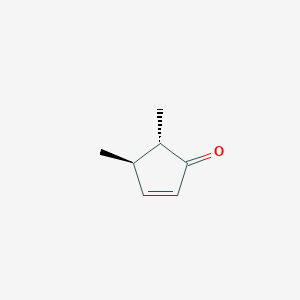
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
